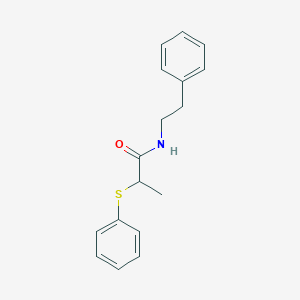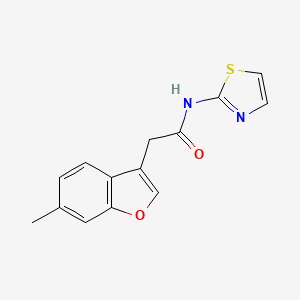![molecular formula C25H22FNO B5232645 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as FLA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FLA-1 is a member of the acridine family of compounds and has a unique structure that makes it an attractive target for research.
作用機序
The exact mechanism of action of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the activity of various kinases and receptors that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have neuroprotective effects, including the inhibition of amyloid beta aggregation and the prevention of oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one for lab experiments is its potency and selectivity. 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have potent activity against various cancer cell lines and neurological disorders, making it an attractive target for drug discovery and development. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have a good safety profile, with minimal toxicity and side effects.
However, there are also some limitations to using 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can be challenging to synthesize, which can limit its availability for research purposes.
将来の方向性
There are many potential future directions for research on 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One promising area of research is in the development of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one analogs and derivatives, which may have improved potency, selectivity, and solubility. Additionally, further research is needed to fully understand the mechanism of action of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and to identify additional targets for its activity. Finally, clinical trials are needed to determine the safety and efficacy of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in humans, which could lead to the development of new treatments for cancer and neurological disorders.
合成法
The synthesis of 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves the reaction of 2-fluorobenzaldehyde with 2,3-dimethylaniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product.
科学的研究の応用
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been the subject of extensive research in recent years due to its potential applications in various fields. One of the most promising areas of research for 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is in the field of medicinal chemistry, where it has been shown to have potent antitumor activity against various cancer cell lines. Additionally, 12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
12-(2-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)23(17-9-5-6-10-18(17)26)22-16-8-4-3-7-15(16)11-12-19(22)27-20/h3-12,23,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMHHMOZPMRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)
![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
